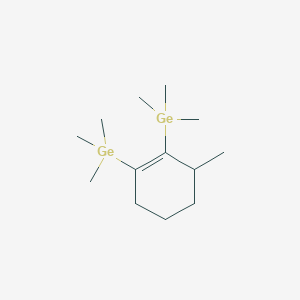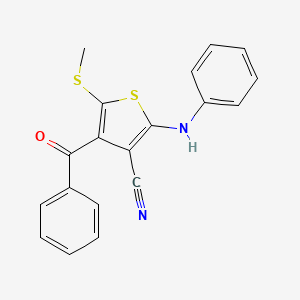![molecular formula C18H15N3O5 B14295162 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid CAS No. 114246-77-4](/img/structure/B14295162.png)
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid is a compound that belongs to the phenoxazine family. Phenoxazines are heterocyclic compounds known for their diverse applications in various fields, including material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one involves several steps. One common method includes the condensation reaction of 2-aminophenol with 7-chloro-5,8-quinolinequinone in the presence of anhydrous sodium carbonate . This reaction yields the desired phenoxazine derivative. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, phenols, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenols catalyzed by Pd/t-BuXPhos/K3PO4 system yields ether derivatives .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it has shown potential as an antibiotic, anticancer, and antitumor agent . Its derivatives have been studied for their antibacterial properties against various bacteria, including Bacillus cereus and Staphylococcus aureus . Additionally, it has applications in material science, particularly in organic light-emitting diodes and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with glucosamine-6-phosphate synthase, AmpC beta-lactamase, and Lanosterol-14α-demethylase . These interactions inhibit the activity of these enzymes, leading to its antibacterial and anticancer effects. The compound’s ability to bind to these targets with high affinity makes it a promising candidate for further drug development .
Comparison with Similar Compounds
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one and 6-methyl-9-nitro-5H-benzo[a]phenoxazin-5-one . These compounds share similar structural motifs but differ in their specific functional groups and applications. For example, 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is known for its use in dye-sensitized solar cells, while 6-methyl-9-nitro-5H-benzo[a]phenoxazin-5-one has been studied for its fluorescent properties
Properties
CAS No. |
114246-77-4 |
|---|---|
Molecular Formula |
C18H15N3O5 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
10-(2-aminoethyl)benzo[a]phenoxazin-5-one;nitric acid |
InChI |
InChI=1S/C18H14N2O2.HNO3/c19-8-7-11-5-6-16-14(9-11)20-18-13-4-2-1-3-12(13)15(21)10-17(18)22-16;2-1(3)4/h1-6,9-10H,7-8,19H2;(H,2,3,4) |
InChI Key |
JULPTTNGWQVPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=CC(=C4)CCN.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)




![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)






![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
